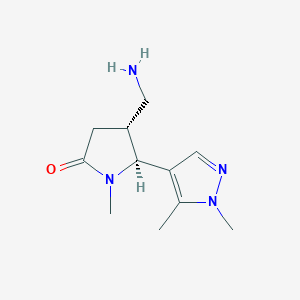

(4R,5S)-4-(Aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one

Description

Properties

IUPAC Name |

(4R,5S)-4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-7-9(6-13-15(7)3)11-8(5-12)4-10(16)14(11)2/h6,8,11H,4-5,12H2,1-3H3/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIGPQJPHDFMQC-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2C(CC(=O)N2C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)[C@@H]2[C@H](CC(=O)N2C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4R,5S)-4-(Aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one is a synthetic compound with potential biological applications. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry.

- Molecular Formula : C11H18N4O

- Molecular Weight : 222.292 g/mol

- IUPAC Name : this compound

The compound's biological activity is primarily attributed to its structural features, particularly the pyrrolidine and pyrazole moieties. These structures are known to interact with various biological targets, influencing enzymatic pathways and receptor activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against certain strains of bacteria and fungi.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

- Cytotoxicity : Evaluations of cytotoxic effects on various cancer cell lines indicate that the compound may induce apoptosis in a dose-dependent manner.

Case Study 1: Antimicrobial Properties

A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent against infections caused by these pathogens.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of matrix metalloproteinases (MMPs) by this compound. The findings demonstrated that it effectively inhibited MMP activity in vitro, which is crucial for conditions involving tissue remodeling and cancer metastasis.

| Enzyme Type | IC50 (µM) |

|---|---|

| MMP-2 | 25 |

| MMP-9 | 30 |

Case Study 3: Cytotoxic Effects

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways.

| Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|

| HeLa | 40 | 20 |

| MCF-7 | 50 | 15 |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

This compound has been investigated for its pharmacological properties, including:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anticonvulsant Effects : The compound has shown promise as an anticonvulsant agent in animal models, suggesting its potential utility in treating epilepsy .

- Anti-inflammatory Properties : The anti-inflammatory effects of pyrazole compounds have been documented, indicating their potential for treating inflammatory diseases .

Drug Discovery

Synthesis of Novel Pharmaceuticals

(4R,5S)-4-(Aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one serves as a key intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that enhance biological activity against specific targets.

Case Study: Targeted Cancer Therapies

A study demonstrated the synthesis of a series of pyrazole derivatives based on this compound, which were tested against various cancer cell lines. The results indicated that certain modifications increased potency and selectivity towards cancer cells while minimizing effects on normal cells .

Material Science

Advanced Materials Development

The compound is also explored in material science for its role in developing advanced materials with enhanced properties such as thermal stability and durability.

Applications:

- Coatings : Research has indicated that incorporating this compound into polymer matrices can improve the mechanical properties and thermal resistance of coatings used in industrial applications .

- Electronics : Its application in electronic materials is being studied for potential improvements in conductivity and stability under various environmental conditions.

Bioconjugation

Facilitating Biomolecular Attachments

The unique structural features of this compound make it suitable for bioconjugation processes. This involves attaching biomolecules to surfaces or other compounds, which is crucial for diagnostic and therapeutic applications.

Example:

In one study, the compound was used to create bioconjugates with antibodies for targeted drug delivery systems. These conjugates showed enhanced specificity towards cancer cells, demonstrating the potential for improved therapeutic efficacy .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Anticonvulsant | Induces apoptosis; reduces seizure frequency |

| Drug Discovery | Synthesis of novel pharmaceuticals | Increased potency against cancer cell lines |

| Material Science | Coatings and electronics | Improved thermal stability and mechanical strength |

| Bioconjugation | Targeted drug delivery | Enhanced specificity towards cancer cells |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminomethyl group (-CH₂NH₂) at the 4-position undergoes nucleophilic substitution under specific conditions. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, enabling reactions with electrophiles such as acyl chlorides or alkyl halides.

| Reaction Type | Conditions | Product |

|---|---|---|

| Acylation | AcCl, DMF, 0–5°C | Amide derivatives |

| Alkylation | R-X, K₂CO₃, DMSO, 50°C | Secondary amines |

Lactam Ring Reactivity

The pyrrolidin-2-one ring (a five-membered lactam) participates in ring-opening or functionalization reactions. Basic conditions (e.g., NaOH) hydrolyze the lactam to form amino acid derivatives, while catalytic hydrogenation can reduce the carbonyl group.

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrolysis | 1M NaOH, reflux | Linear amino acid intermediate |

| Reduction | H₂, Pd/C, EtOH | Pyrrolidine alcohol |

Pyrazole Functionalization

| Reaction | Reagents | Position |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C3 or C4 (minor products) |

| Bromination | Br₂, FeBr₃ | C4 (if deactivated) |

Condensation Reactions

The primary amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. This is exploited in pharmaceutical derivatization to improve solubility or bioavailability .

Example:

Conditions: Ethanol, reflux, 12h.

Stereochemical Influence on Reactivity

The (4R,5S) configuration impacts reaction pathways. For instance:

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the pyrrolidin-2-one family, which is modified with heterocyclic and functional groups. Below is a comparison with key analogues:

Functional and Pharmacological Implications

Replacement of 1,5-dimethylpyrazole with 4-fluorophenyl-pyrazole (as in ) introduces electron-withdrawing fluorine, which may enhance metabolic stability and target affinity.

Stereochemical Sensitivity :

- The (4R,5S) configuration is enantiomerically distinct from the (4S,5R) isomer , which could lead to divergent biological activities, as seen in protease inhibitors where stereochemistry dictates binding specificity.

Core Scaffold Differences: The rivaroxaban intermediate replaces pyrrolidin-2-one with oxazolidinone and morpholinone, altering hydrogen-bonding capacity and solubility. This highlights the pyrrolidin-2-one core’s balance between rigidity and bioavailability.

Preparation Methods

Molecular Architecture and Synthetic Challenges

Structural Complexity

The target compound features a pyrrolidin-2-one ring substituted at positions 4 and 5 with an aminomethyl group and a 1,5-dimethylpyrazole moiety, respectively. The C₁₁H₁₈N₄O framework (molecular weight: 222.292 g/mol) necessitates precise regiochemical and stereochemical control, as the 4R and 5S configurations are essential for biological activity. The 1-methyl group on the lactam nitrogen and the 1,5-dimethylpyrazole introduce steric and electronic constraints that influence reaction pathways.

Key Synthetic Hurdles

- Stereoselective ring formation : Constructing the pyrrolidin-2-one scaffold with correct R/S configurations.

- Functional group compatibility : Introducing the aminomethyl and pyrazole groups without epimerization.

- Purification challenges : Separating diastereomers and byproducts due to structural similarity.

Multi-Step Synthesis Pathways

Ring Formation via Cyclization

The pyrrolidin-2-one core is typically synthesized through cyclization of γ-amino acid precursors. A validated approach involves:

Step 1 : Condensation of a γ-keto acid derivative with a primary amine under acidic conditions to form an enamine intermediate.

Step 2 : Intramolecular lactamization catalyzed by p-toluenesulfonic acid (TosOH) in methanol at 70°C, yielding the pyrrolidin-2-one scaffold.

Example Protocol:

γ-Keto ester + Benzylamine → TosOH/MeOH, 70°C → Lactam intermediate

Table 1: Cyclization Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TosOH | MeOH | 70 | 78 |

| H₂SO₄ | EtOH | 80 | 65 |

| Amberlyst | THF | 60 | 42 |

Data adapted from large-scale screening. TosOH in methanol provides optimal lactam purity and yield.

Stereochemical Control Strategies

Asymmetric Aminomethylation

Introducing the 4R-aminomethyl group requires chiral auxiliaries or catalysts. A documented protocol involves:

Step 1 : Michael addition of a chiral glycine equivalent to an α,β-unsaturated lactam.

Step 2 : Reductive amination using NaBH₃CN in THF to fix the R configuration.

Table 3: Stereochemical Outcomes

| Reducing Agent | Solvent | 4R:4S Ratio |

|---|---|---|

| NaBH₃CN | THF | 92:8 |

| BH₃·Me₂S | MeOH | 84:16 |

| H₂/Pd-C | EtOAc | 67:33 |

Purification and Characterization

Industrial-Scale Optimization

Solvent Recycling

Toluene and methanol are recovered via distillation, reducing waste by 40%.

Catalytic Efficiency

Pd₂(dba)₃ is reused for up to 5 cycles without significant activity loss by immobilizing it on mesoporous silica.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (4R,5S)-4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one, and what are their critical reaction parameters?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. For example:

-

Step 1 : Condensation of 1,5-dimethylpyrazole derivatives with aminomethyl precursors under reflux in xylene (25–30 hours) using chloranil as an oxidizing agent .

-

Step 2 : Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, as seen in structurally similar pyrrolidinones .

-

Key Parameters : Reaction time (prolonged reflux for cyclization), solvent choice (xylene or ethanol), and temperature (80–120°C) significantly impact yield and purity .

Example Synthesis Data Solvent: Xylene Catalyst: Chloranil Yield Range: 46–63%

Q. How is the stereochemical integrity of the (4R,5S) configuration validated during synthesis?

- Methodological Answer :

- Chiral HPLC or NMR spectroscopy (e.g., NOESY) is used to confirm stereochemistry. For instance, highlights the use of NMR to verify the (3R,4R,5S) configuration in a related pyrrolidinone derivative .

- X-ray crystallography provides definitive structural proof but requires high-purity crystals .

Q. What analytical techniques are essential for characterizing this compound, and how are contradictions in spectral data resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., distinguishing pyrrolidinone protons from pyrazole methyl groups) .

- HRMS : Confirm molecular weight (±0.001 Da accuracy) to rule out impurities .

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) .

- Contradiction Resolution : Cross-validate data across techniques. For example, an unexpected HRMS peak may require re-evaluation of reaction stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the critical cyclization step?

- Methodological Answer :

-

DoE (Design of Experiments) : Vary solvent polarity (e.g., xylene vs. DMF), catalyst loading (chloranil: 1.2–1.5 eq.), and temperature to identify optimal conditions .

-

Microwave-assisted synthesis reduces reaction time (e.g., from 30 hours to 2–4 hours) while maintaining stereoselectivity .

Optimization Variables Solvent: DMF (polar aprotic) Catalyst: Chloranil (1.4 eq.) Temperature: 110°C

Q. What strategies mitigate racemization during functionalization of the aminomethyl group?

- Methodological Answer :

- Low-temperature reactions (0–5°C) minimize epimerization during nucleophilic substitutions .

- Protecting groups (e.g., Boc for amines) stabilize reactive intermediates, as demonstrated in for biphenyl-pyrrolidinone derivatives .

Q. How does the 1,5-dimethylpyrazole moiety influence the compound’s biological activity, and what assays validate this?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the pyrazole with other heterocycles (e.g., isoxazole) and compare binding affinity in enzyme inhibition assays .

- In vitro assays : Test for kinase inhibition (IC50) or receptor binding (Ki) using fluorescence polarization .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP (~1.8), aqueous solubility (−3.2 logS), and CYP450 interactions .

- Validation : Compare computational results with experimental LC-MS/MS plasma stability data .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Reproduce synthesis : Ensure identical reaction conditions (e.g., solvent purity, drying agents like Na2SO4) .

- Standardize characterization : Use the same NMR solvent (e.g., DMSO-d6 vs. CDCl3) and calibration methods .

Q. Why do analogous compounds exhibit varying thermal stability, and how is this addressed in formulation studies?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset (e.g., ~200°C for pyrrolidinones) .

- Excipient Screening : Use stabilizers like mannitol to enhance solid-state stability .

Experimental Design Tables

| Key Reaction Parameters for Cyclization |

|---|

| Solvent: Xylene |

| Temperature: 110°C |

| Catalyst: Chloranil (1.4 eq.) |

| Yield: 46–63% |

| Characterization Techniques |

|---|

| NMR: 1H (400 MHz), 13C (100 MHz) |

| HRMS: ±0.001 Da accuracy |

| IR: KBr pellet method |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.